molecular formula C19H20N4O3S B12020002 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone CAS No. 618414-11-2

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Cat. No.: B12020002
CAS No.: 618414-11-2
M. Wt: 384.5 g/mol
InChI Key: NXFYJNKBGDZHSZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the attachment of the dimethoxyphenyl moiety. Common reagents used in these reactions may include ethylating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole-containing molecules or those with similar functional groups, such as:

  • 1-(3,4-Dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propanone

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

618414-11-2

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H20N4O3S/c1-4-23-18(14-7-5-6-10-20-14)21-22-19(23)27-12-15(24)13-8-9-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3

InChI Key

NXFYJNKBGDZHSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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